molecular formula C11H15BrClN B13465823 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B13465823
M. Wt: 276.60 g/mol
InChI Key: KDWRABOXPWOESF-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrN·HCl It is a cyclobutane derivative with a bromophenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a using a boron reagent and a palladium catalyst.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or cyanide derivatives.

Scientific Research Applications

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a bromomethyl group instead of a bromophenyl group.

    1-(3-Bromophenyl)cyclobutan-1-amine: Lacks the hydrochloride salt form.

Uniqueness

3-[(3-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride is unique due to the presence of both the bromophenyl group and the cyclobutane ring, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c12-10-3-1-2-8(5-10)4-9-6-11(13)7-9;/h1-3,5,9,11H,4,6-7,13H2;1H

InChI Key

KDWRABOXPWOESF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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